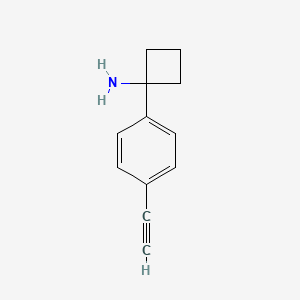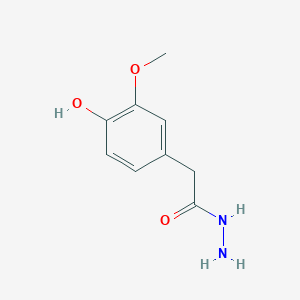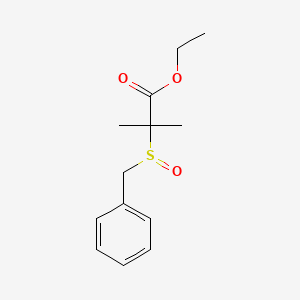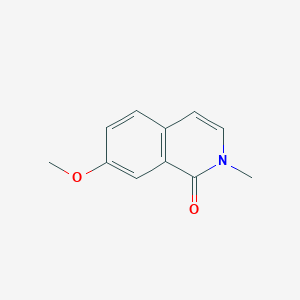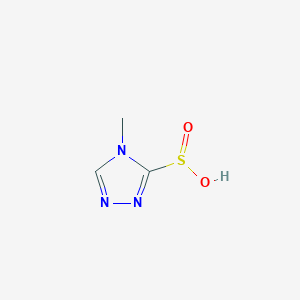
4-Methyl-4H-1,2,4-triazole-3-sulfinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-4H-1,2,4-triazole-3-sulfinic acid is a heterocyclic compound containing a triazole ring with a sulfinic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4H-1,2,4-triazole-3-sulfinic acid typically involves the reaction of 4-methyl-4H-1,2,4-triazole with suitable sulfinating agents. One common method is the reaction of 4-methyl-4H-1,2,4-triazole with sulfur dioxide and hydrogen peroxide under controlled conditions to introduce the sulfinic acid group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a stable form.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-4H-1,2,4-triazole-3-sulfinic acid can undergo various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to form sulfonic acid derivatives.
Reduction: The compound can be reduced to form sulfides or thiols.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfides or thiols.
Substitution: Various substituted triazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-Methyl-4H-1,2,4-triazole-3-sulfinic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 4-Methyl-4H-1,2,4-triazole-3-sulfinic acid involves its interaction with molecular targets through its sulfinic acid group and triazole ring. The compound can form hydrogen bonds and coordinate with metal ions, which can influence various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-4H-1,2,4-triazole-3-thiol: Contains a thiol group instead of a sulfinic acid group.
4-Methyl-4H-1,2,4-triazole-3-sulfonic acid: Contains a sulfonic acid group instead of a sulfinic acid group.
1,2,4-Triazole: The parent compound without any substituents.
Uniqueness
4-Methyl-4H-1,2,4-triazole-3-sulfinic acid is unique due to the presence of the sulfinic acid group, which imparts distinct chemical reactivity and potential applications compared to its analogs. The sulfinic acid group allows for specific interactions and reactions that are not possible with the thiol or sulfonic acid derivatives.
Propriétés
Formule moléculaire |
C3H5N3O2S |
|---|---|
Poids moléculaire |
147.16 g/mol |
Nom IUPAC |
4-methyl-1,2,4-triazole-3-sulfinic acid |
InChI |
InChI=1S/C3H5N3O2S/c1-6-2-4-5-3(6)9(7)8/h2H,1H3,(H,7,8) |
Clé InChI |
GZPPUMDOPQSOJW-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NN=C1S(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


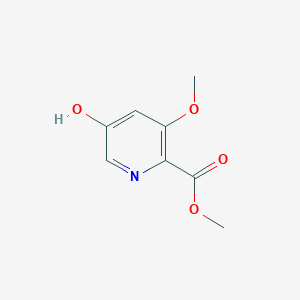
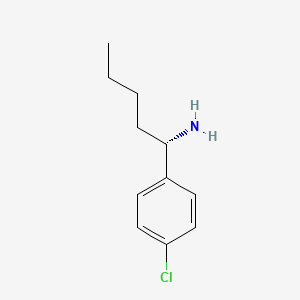
![4,7-Dibromo-5-chlorobenzo[c][1,2,5]thiadiazole](/img/structure/B12963988.png)

![7-Methylpyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B12964003.png)
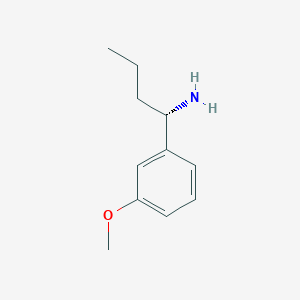
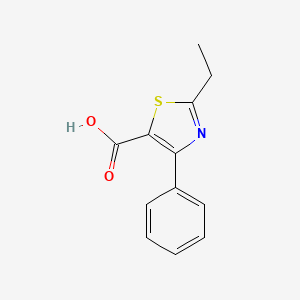
![4-Methoxybenzofuro[3,2-d]pyrimidine](/img/structure/B12964011.png)
